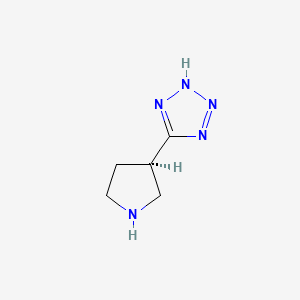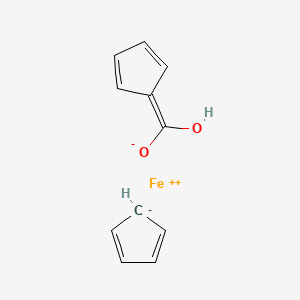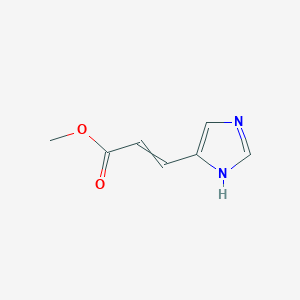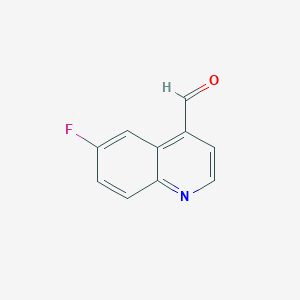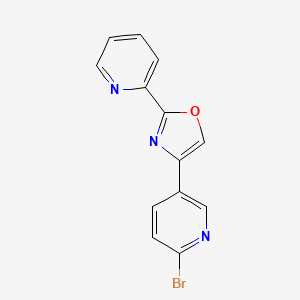
2-IODOACETOPHENONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IODOACETOPHENONE is an organic compound with the molecular formula C8H7IO. It is a derivative of acetophenone where an iodine atom is substituted at the second position of the ethanone group. This compound is known for its utility in various organic synthesis processes due to its reactivity and the presence of both phenyl and iodine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-IODOACETOPHENONE can be synthesized through the iodination of acetophenone. One common method involves the reaction of acetophenone with iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-IODOACETOPHENONE undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), sulfuric acid, and nitric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are frequently used.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated acetophenones and nitroacetophenones.
Nucleophilic Substitution: Products include cyanoacetophenones and aminoacetophenones.
Scientific Research Applications
2-IODOACETOPHENONE is utilized in various scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is employed in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-IODOACETOPHENONE involves its reactivity due to the presence of the iodine atom, which can act as a leaving group in substitution reactions. The phenyl ring can participate in various electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Acetophenone: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
Bromoacetophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Chloroacetophenone: Contains a chlorine atom, which also affects its reactivity and use in synthesis.
Uniqueness: 2-IODOACETOPHENONE is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromo and chloro counterparts. This makes it particularly useful in specific organic synthesis reactions where iodine’s properties are advantageous .
Properties
CAS No. |
4636-16-2 |
|---|---|
Molecular Formula |
C8H7IO |
Molecular Weight |
246.04 g/mol |
IUPAC Name |
2-iodo-1-phenylethanone |
InChI |
InChI=1S/C8H7IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
CREOHKRPSSUXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


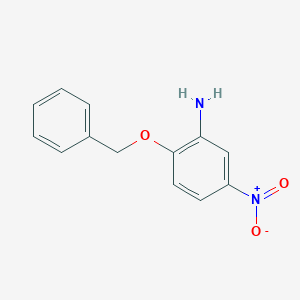
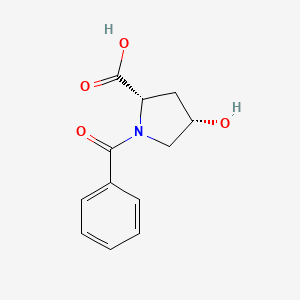
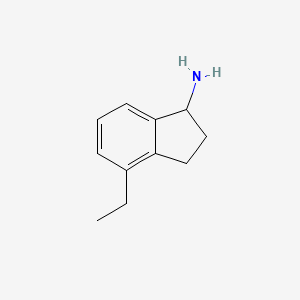

![Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate](/img/structure/B8806949.png)
